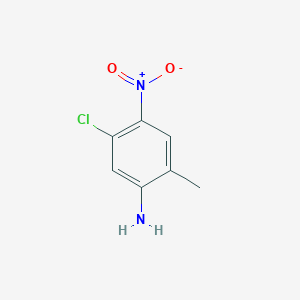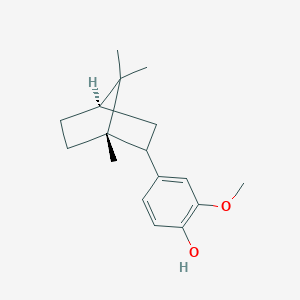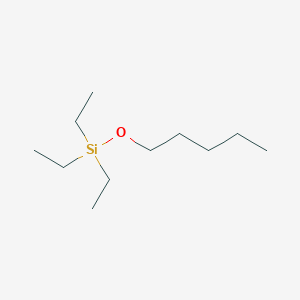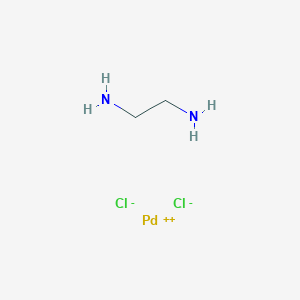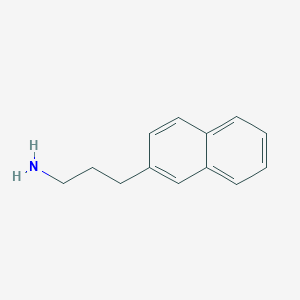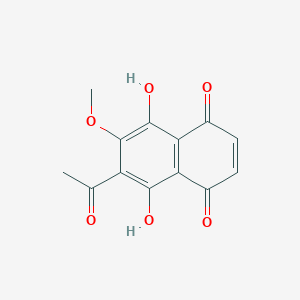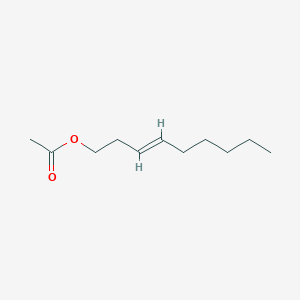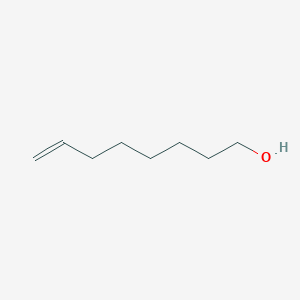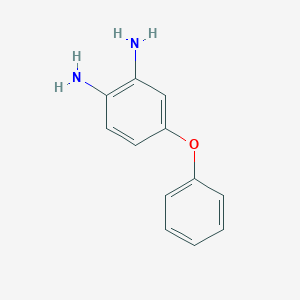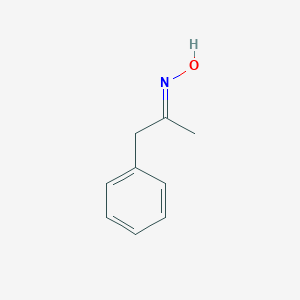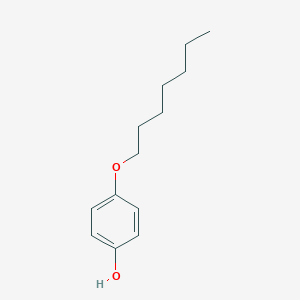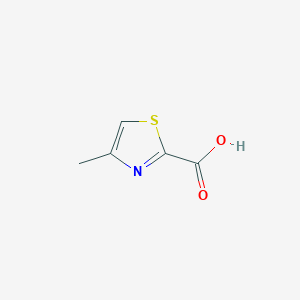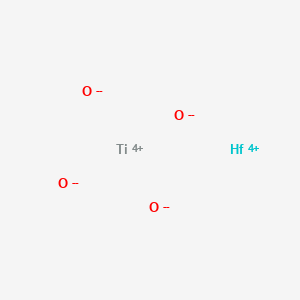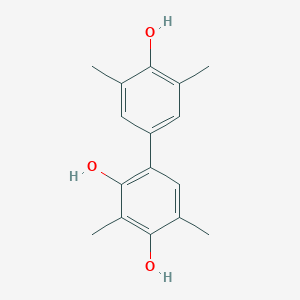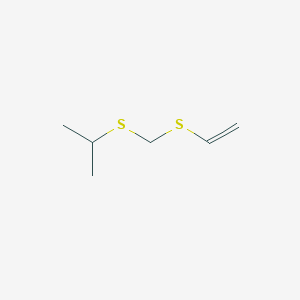
Isopropylthio(vinylthio)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropylthio(vinylthio)methane (IVM) is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. IVM is a versatile compound that can be synthesized using various methods, and its unique properties make it a promising candidate for use in biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of Isopropylthio(vinylthio)methane is not fully understood, but it is believed to involve the inhibition of enzymes involved in the regulation of cell growth and inflammation. Isopropylthio(vinylthio)methane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Isopropylthio(vinylthio)methane has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
Isopropylthio(vinylthio)methane has been found to have various biochemical and physiological effects. In animal models, Isopropylthio(vinylthio)methane has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve liver function. Additionally, Isopropylthio(vinylthio)methane has been found to have antioxidant properties, which can help protect against oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropylthio(vinylthio)methane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. Additionally, Isopropylthio(vinylthio)methane has been shown to have low toxicity, making it a safe candidate for use in animal studies. However, Isopropylthio(vinylthio)methane has some limitations, including its limited solubility in water and its potential to interact with other compounds in the experimental system.
Orientations Futures
There are several future directions for the use of Isopropylthio(vinylthio)methane in scientific research. One potential application is in the study of epigenetic modifications, as Isopropylthio(vinylthio)methane has been found to inhibit the activity of HDACs. Additionally, Isopropylthio(vinylthio)methane could be used in the development of new treatments for cancer, inflammation, and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of Isopropylthio(vinylthio)methane and its potential applications in scientific research.
Conclusion:
In conclusion, Isopropylthio(vinylthio)methane is a promising candidate for use in scientific research due to its unique properties and potential applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Isopropylthio(vinylthio)methane in scientific research.
Méthodes De Synthèse
Isopropylthio(vinylthio)methane can be synthesized using various methods, including the reaction between isopropylthiol and vinyl bromide, the reaction between isopropylthiol and vinyl chloride, and the reaction between isopropylthiol and vinyl acetate. The reaction between isopropylthiol and vinyl bromide is the most commonly used method for synthesizing Isopropylthio(vinylthio)methane.
Applications De Recherche Scientifique
Isopropylthio(vinylthio)methane has been used in various scientific research applications, including the study of cancer, inflammation, and oxidative stress. Isopropylthio(vinylthio)methane has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, Isopropylthio(vinylthio)methane has been found to have antioxidant properties, which make it a potential candidate for use in the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
10340-72-4 |
|---|---|
Nom du produit |
Isopropylthio(vinylthio)methane |
Formule moléculaire |
C6H12S2 |
Poids moléculaire |
148.3 g/mol |
Nom IUPAC |
2-(ethenylsulfanylmethylsulfanyl)propane |
InChI |
InChI=1S/C6H12S2/c1-4-7-5-8-6(2)3/h4,6H,1,5H2,2-3H3 |
Clé InChI |
GKQYQGNMBAPBFU-UHFFFAOYSA-N |
SMILES |
CC(C)SCSC=C |
SMILES canonique |
CC(C)SCSC=C |
Synonymes |
Isopropylthio(vinylthio)methane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



